LC-2 - 2502156-03-6

LC-2

Catalog Number: EVT-3139417
CAS Number: 2502156-03-6
Molecular Formula: C59H71ClFN11O7S
Molecular Weight: 1132.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (LC-2) is a heterobifunctional molecule belonging to the class of compounds known as proteolysis-targeting chimeras (PROTACs) []. PROTACs are a novel chemical class designed to induce the degradation of specific target proteins []. LC-2 was specifically designed to target and degrade the KRASG12C protein, a mutated form of the KRAS protein frequently found in various cancers [].

Source and Classification

LC-2 was developed in the context of targeting the KRAS G12C mutation, a prevalent oncogenic driver in various cancers. The compound is categorized under PROTACs, which utilize an E3 ubiquitin ligase recruitment mechanism to tag target proteins for degradation by the proteasome, thereby reducing the levels of these proteins within cells. This classification places LC-2 among innovative therapeutic strategies aimed at enhancing the specificity and efficacy of cancer treatments.

Synthesis Analysis

The synthesis of LC-2 involves several key steps that utilize established methodologies in organic chemistry and bioconjugation techniques.

  1. Building Blocks: The synthesis begins with the selection of appropriate building blocks, which typically include a ligand that binds to the target protein (in this case, KRAS G12C) and a ligand for an E3 ligase.
  2. Linker Design: A crucial aspect of PROTAC design is the linker that connects the two ligands. This linker must be optimized for length and flexibility to ensure effective interaction with both the target protein and the E3 ligase.
  3. Coupling Reactions: The ligands and linker are coupled using standard peptide coupling techniques or other organic synthesis methods, such as click chemistry, which allows for high efficiency and specificity in forming the final compound.
  4. Purification: After synthesis, LC-2 is purified using high-performance liquid chromatography (HPLC) to isolate the desired product from any unreacted materials or side products.
  5. Characterization: The final product undergoes characterization through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

These steps highlight the complexity involved in synthesizing LC-2 as a functional PROTAC, emphasizing precision in chemical reactions and purification processes.

Molecular Structure Analysis

The molecular structure of LC-2 is characterized by:

  • Ligands: The compound features two distinct ligands—one that specifically binds to KRAS G12C and another that interacts with an E3 ubiquitin ligase, facilitating the degradation process.
  • Linker: The linker connecting these two ligands is critical for maintaining spatial orientation and ensuring effective protein-protein interactions necessary for ubiquitination.
  • Functional Groups: Various functional groups are incorporated into the structure to enhance solubility, stability, and binding affinity.

The precise molecular formula and three-dimensional conformation are essential for understanding how LC-2 interacts with its targets at a molecular level.

Chemical Reactions Analysis

LC-2 participates in several key chemical reactions during its mechanism of action:

  1. Binding Reaction: The initial step involves the binding of LC-2 to KRAS G12C, facilitated by specific interactions between the ligand and the protein's active site.
  2. Ubiquitination: Following binding, LC-2 recruits an E3 ligase through its second ligand. This recruitment leads to the ubiquitination of KRAS G12C, marking it for degradation.
  3. Proteasomal Degradation: The tagged protein is then recognized by the proteasome, where it undergoes hydrolysis into smaller peptides, effectively reducing its concentration within the cell.

These reactions illustrate how LC-2 functions as a molecular tool for targeted protein degradation rather than traditional inhibition.

Mechanism of Action

The mechanism of action of LC-2 can be described as follows:

  1. Target Protein Engagement: LC-2 selectively binds to KRAS G12C due to its high affinity ligand designed specifically for this mutant form.
  2. Recruitment of E3 Ligase: Once bound, LC-2 acts as a bridge to recruit an E3 ubiquitin ligase enzyme through its second ligand.
  3. Ubiquitin Tagging: The E3 ligase facilitates the transfer of ubiquitin moieties onto KRAS G12C, signaling it for degradation by the proteasome.
  4. Degradation Pathway Activation: The ubiquitinated KRAS G12C is then recognized by the 26S proteasome complex, leading to its degradation into small peptides and ultimately reducing oncogenic signaling pathways associated with cancer progression.

This mechanism highlights how LC-2 leverages cellular machinery to achieve therapeutic effects through targeted protein degradation.

Physical and Chemical Properties Analysis

The physical and chemical properties of LC-2 include:

  • Molecular Weight: Typically calculated based on its constituent atoms; precise values depend on structural details.
  • Solubility: Solubility profiles are crucial for pharmacokinetics; LC-2 should exhibit favorable solubility in biological media to ensure bioavailability.
  • Stability: Stability under physiological conditions is essential; studies often assess thermal stability and resistance to enzymatic degradation.

These properties are critical when considering formulations for therapeutic use and ensuring effective delivery within biological systems.

Applications

LC-2 holds significant promise in various scientific applications:

  1. Cancer Therapy: As a PROTAC targeting KRAS G12C, LC-2 offers a novel approach in treating cancers driven by this mutation, potentially overcoming limitations faced by traditional small molecule inhibitors.
  2. Research Tool: Beyond therapeutic applications, LC-2 serves as a valuable tool in research settings for studying protein degradation pathways and their implications in cellular regulation.
  3. Drug Development: The methodologies employed in synthesizing and optimizing compounds like LC-2 contribute to broader drug discovery efforts aimed at developing next-generation therapeutics targeting challenging disease mechanisms.

Properties

CAS Number

2502156-03-6

Product Name

LC-2

IUPAC Name

(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C59H71ClFN11O7S

Molecular Weight

1132.8

InChI

InChI=1S/C59H71ClFN11O7S/c1-37(61)56(76)71-27-26-70(32-42(71)19-22-62)54-45-20-25-69(48-14-7-11-40-10-6-13-46(60)51(40)48)34-47(45)65-58(67-54)79-35-43-12-8-23-68(43)24-9-28-78-29-21-50(74)66-53(59(3,4)5)57(77)72-33-44(73)30-49(72)55(75)63-31-39-15-17-41(18-16-39)52-38(2)64-36-80-52/h6-7,10-11,13-18,36,42-44,49,53,73H,1,8-9,12,19-21,23-35H2,2-5H3,(H,63,75)(H,66,74)/t42-,43-,44+,49-,53+/m0/s1

InChI Key

ZCGQZLKPUVGCBQ-HLMPTVQRSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCN4CCCC4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN(C(C9)CC#N)C(=O)C(=C)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.